3-[(2,4-dimethoxyphenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile
Overview
Description
3-[(2,4-dimethoxyphenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C20H17N3O2S and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.10414797 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Reactivity
One area of focus is the synthesis and reactivity of related compounds. For instance, Claisse et al. explored the preparation of 3-trans-styryl-1,2,4-oxadiazoles, highlighting the versatility of acrylonitrile derivatives in synthesizing heterocyclic compounds with potential applications in material science and pharmaceuticals (Claisse, Foxton, Gregory, Sheppard, Tiley, Warburton, & Wilson, 1974). Similarly, Shablykin, Chumachenko, & Brovarets (2010) discussed the formation of oxazole derivatives from acrylonitrile compounds, further emphasizing the synthetic utility of these molecules in creating complex heterocyclic structures (Shablykin, Chumachenko, & Brovarets, 2010).
Optoelectronic Applications
The optoelectronic properties of thiophene dyes derived from acrylonitrile compounds have been investigated, suggesting their potential in developing optical limiting materials for protecting human eyes and optical sensors. Anandan et al. synthesized thiophene dyes with enhanced nonlinear optical limiting, indicating the relevance of these compounds in photonic and optoelectronic devices (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).
Medicinal Chemistry
In medicinal chemistry, the design and synthesis of compounds for potential anticancer applications are of significant interest. Özen et al. reported on the synthesis of 2-(2,3,4-trimethoxyphenyl)-1-(substituted-phenyl)acrylonitrile derivatives, evaluating their in vitro anticancer activities against various cancer cell lines. This study exemplifies the exploration of acrylonitrile derivatives as scaffolds for developing new cancer therapeutics (Özen, Tekin, Koran, Sandal, & Görgülü, 2016).
Material Science
In the realm of materials science, the functional modification of polymers through reactions with acrylonitrile derivatives showcases the application of these compounds in creating materials with enhanced properties. Aly, Aly, & El-Mohdy (2015) modified poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, demonstrating the potential of acrylonitrile derivatives in synthesizing polymers with specific functionalities for medical applications (Aly, Aly, & El-Mohdy, 2015).
Properties
IUPAC Name |
(Z)-3-(2,4-dimethoxyanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-24-16-8-9-17(19(10-16)25-2)22-12-15(11-21)20-23-18(13-26-20)14-6-4-3-5-7-14/h3-10,12-13,22H,1-2H3/b15-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GESACKUPOVBDFG-QINSGFPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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